molecular formula C26H29N3OS B11664663 2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone

Cat. No.: B11664663
M. Wt: 431.6 g/mol
InChI Key: AGDSMBGBRNPYCL-UHFFFAOYSA-N
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Description

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE is a complex organic compound that features a combination of pyrimidine and tetrahydroquinoline structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine and tetrahydroquinoline intermediates, followed by their coupling through a sulfanyl linkage.

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting 4,6-dimethylpyrimidine with a suitable thiol reagent under controlled conditions.

    Preparation of Tetrahydroquinoline Intermediate: The tetrahydroquinoline intermediate is prepared by the reduction of quinoline derivatives using hydrogenation or other reducing agents.

    Coupling Reaction: The final step involves the coupling of the pyrimidine and tetrahydroquinoline intermediates through a sulfanyl linkage, typically using a coupling reagent such as DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrimidine or tetrahydroquinoline rings, potentially leading to the formation of dihydro or fully reduced derivatives.

    Substitution: The compound can participate in substitution reactions, especially at the aromatic rings, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA), and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂), nitrating agents (HNO₃), and sulfonating agents (SO₃) are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in multi-step synthetic pathways.

    Material Science: The compound’s properties may be exploited in the development of new materials, such as polymers or nanomaterials, with specific electronic or optical characteristics.

Mechanism of Action

The mechanism of action of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of specific enzymes or receptors, thereby modulating biological pathways. The molecular targets and pathways involved would vary based on the specific biological context and the compound’s interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE
  • N-(4,6-DIMETHYLPYRIMIDIN-2-YL)-2-(5-PHENYL-2H-TETRAZOL-2-YL)ACETOHYDRAZIDE
  • 1-(4,6-DIMETHYLPYRIMIDIN-2-YL)-3-[(5-PHENYL-2H-TETRAZOL-2-YL)METHYL]-1H-PYRAZOL-5-OL

Uniqueness

The uniqueness of 2-[(4,6-DIMETHYLPYRIMIDIN-2-YL)SULFANYL]-1-(2,2,4-TRIMETHYL-4-PHENYL-1,2,3,4-TETRAHYDROQUINOLIN-1-YL)ETHAN-1-ONE lies in its specific combination of pyrimidine and tetrahydroquinoline structures, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and reactivity.

Properties

Molecular Formula

C26H29N3OS

Molecular Weight

431.6 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-1-(2,2,4-trimethyl-4-phenyl-3H-quinolin-1-yl)ethanone

InChI

InChI=1S/C26H29N3OS/c1-18-15-19(2)28-24(27-18)31-16-23(30)29-22-14-10-9-13-21(22)26(5,17-25(29,3)4)20-11-7-6-8-12-20/h6-15H,16-17H2,1-5H3

InChI Key

AGDSMBGBRNPYCL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)N2C3=CC=CC=C3C(CC2(C)C)(C)C4=CC=CC=C4)C

Origin of Product

United States

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